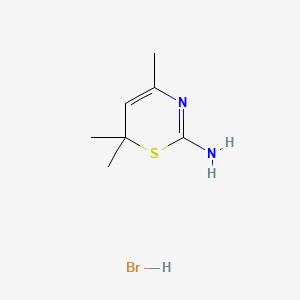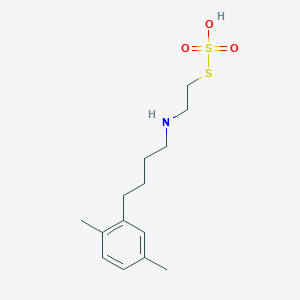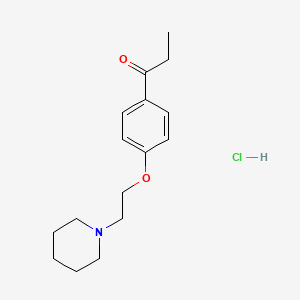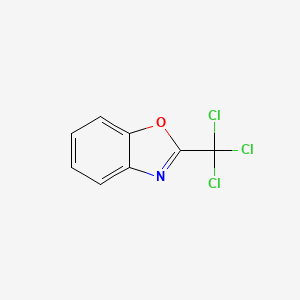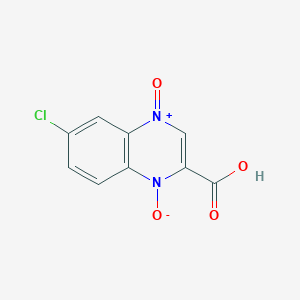
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the carboxyl, chloro, and oxo groups.
7-Chloroquinoxaline: Similar structure but without the carboxyl and oxo groups.
3-Carboxyquinoxaline: Lacks the chloro and oxo groups.
Uniqueness
3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the presence of multiple functional groups that confer specific chemical reactivity and biological activity. The combination of carboxyl, chloro, and oxo groups makes it a versatile compound for various applications.
Properties
CAS No. |
22587-15-1 |
|---|---|
Molecular Formula |
C9H5ClN2O4 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-2-6-7(3-5)11(15)4-8(9(13)14)12(6)16/h1-4H,(H,13,14) |
InChI Key |
OREKRDMCWBYLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


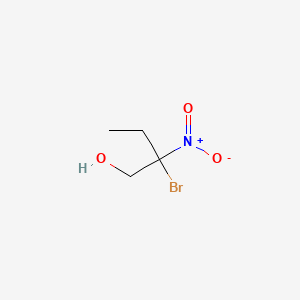


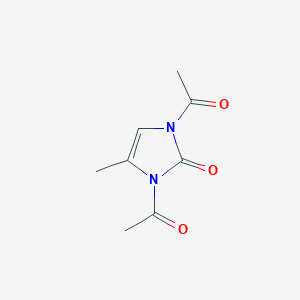

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
